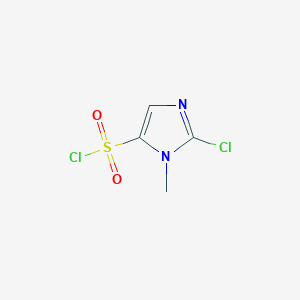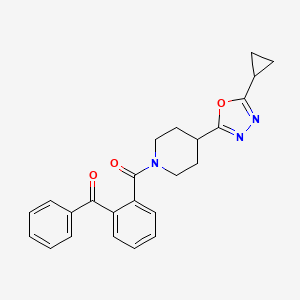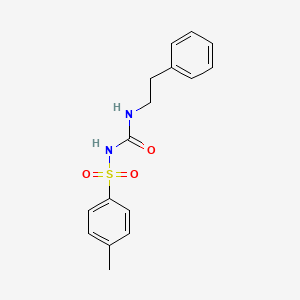
4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, a tetrahydroquinoline moiety, and methoxy groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, the synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles has been achieved by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents .科学的研究の応用
Molecular Structure and Interactions
The study of molecular structures, such as that of gliquidone, a compound similar in structure to 4-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, reveals insights into intramolecular and intermolecular interactions. These studies, which focus on hydrogen bonding and the conformation of sulfonamide fragments, contribute to the understanding of how these molecules interact at the atomic level, potentially influencing their chemical and physical properties (Gelbrich, Haddow, & Griesser, 2011).
Photodynamic Therapy for Cancer Treatment
Derivatives of benzenesulfonamide have been synthesized and characterized for their applications in photodynamic therapy (PDT). Studies on new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, have shown significant potential for use as Type II photosensitizers in cancer treatment. Their good fluorescence properties and high singlet oxygen quantum yield make them suitable for therapeutic applications, especially in treating tumors through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor Agents
Research into novel tetrahydroquinoline derivatives bearing the sulfonamide moiety has highlighted a new class of antitumor agents. Several compounds within this category have demonstrated significant in vitro antitumor activity, offering a promising avenue for the development of new cancer therapies. These studies underscore the potential of such compounds to serve as efficacious alternatives to existing treatments, with some derivatives showing more potency than the reference drug Doxorubicin (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
Carbonic Anhydrase Inhibitors
The exploration of benzenesulfonamide derivatives as carbonic anhydrase inhibitors (CAIs) has significant implications for medical and industrial applications. These inhibitors play crucial roles in managing conditions like glaucoma, mountain sickness, and epilepsy, and in developing diuretics. X-ray crystallographic studies on the binding of N-substituted benzenesulfonamides to human isoform II of carbonic anhydrase have provided valuable insights into their inhibition mechanisms, offering a foundation for designing more effective CAIs (Di Fiore, Maresca, Alterio, Supuran, & De Simone, 2011).
作用機序
Target of Action
It is known that benzenesulfonamide derivatives, which this compound is a part of, are inhibitors of human carbonic anhydrase b . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
As a benzenesulfonamide derivative, it may interact with its target, carbonic anhydrase b, by binding to the active site of the enzyme, thereby inhibiting its activity .
特性
IUPAC Name |
4-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-24-13-12-21-11-3-4-15-5-6-16(14-19(15)21)20-26(22,23)18-9-7-17(25-2)8-10-18/h5-10,14,20H,3-4,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYYEAVNSXXCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2750150.png)




![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2750158.png)







